molecular formula C13H13ClN2O2S B1517564 3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide CAS No. 1036624-61-9

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide

Cat. No. B1517564
M. Wt: 296.77 g/mol
InChI Key: QWFJLZUMOVKYJZ-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

The chemical reactions of “3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide” are not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide” are not available in the sources I found .

Scientific Research Applications

Photochemical Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups including Schiff base reveals their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their importance for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis

A study on the shapes of sulfonamides through rotational spectroscopy of benzensulfonamide and its derivatives provided insights into their conformations and the influence of different substituents on their structures. This study contributes to understanding the bioactive conformations and the energy costs associated with adopting these conformations within receptors, which is crucial for designing drugs targeting specific diseases (Vigorito et al., 2022).

Antimicrobial Applications

Synthesis and evaluation of novel sulfonamide derivatives for antimicrobial activity were explored, highlighting the importance of sulfonamide derivatives in developing new antimicrobial agents. This includes the study of Schiff base ligands containing aromatic sulfonamide fragments and their spectroscopic, single crystal X-ray diffraction, and antimicrobial activities (Demircioğlu et al., 2018).

Enzyme Inhibition

A series of ureido-substituted benzenesulfonamides showed potent inhibition against human carbonic anhydrases, a target for treating conditions like glaucoma, epilepsy, and cancer. These compounds demonstrated excellent selectivity and inhibition potency, making them interesting candidates for further pharmacological studies (Pacchiano et al., 2011).

Molecular and Electronic Structure

Research into sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offered insights into their crystal and molecular structures. This study contributes to the understanding of the steric effects on molecular interactions and properties, which is vital for designing molecules with desired chemical behaviors (Rublova et al., 2017).

Safety And Hazards

The safety and hazards associated with “3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide” are not available in the sources I found .

Future Directions

The future directions for research on “3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide” are not available in the sources I found .

properties

IUPAC Name

3-amino-4-chloro-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-3-2-4-10(7-9)16-19(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFJLZUMOVKYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-(3-methylphenyl)-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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